2-Amino-8-hydroxyquinazolin-4(3H)-one
Description
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-amino-8-hydroxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H7N3O2/c9-8-10-6-4(7(13)11-8)2-1-3-5(6)12/h1-3,12H,(H3,9,10,11,13) |
InChI Key |
MMADVCKYGSCNKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-hydroxyquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with formamide or formic acid under heating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-hydroxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of 2-aminoquinazolin-4(3H)-one derivatives as effective inhibitors against coronaviruses such as SARS-CoV-2 and MERS-CoV. For instance, specific derivatives demonstrated potent antiviral activities with IC50 values lower than 0.25 μM against SARS-CoV-2, indicating their potential as new drug candidates for treating COVID-19 and related viral infections .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in the treatment of conditions like rheumatoid arthritis and inflammatory bowel disease. Its mechanism involves modulating immune responses, which can alleviate symptoms associated with these chronic conditions .
Clinical Relevance
Several studies have documented the cytotoxic effects of this compound on various cancer cell lines. For example, derivatives were tested using the MTT assay to determine their IC50 values against different cancer types, showcasing significant anticancer activity that warrants further investigation .
Neurological Effects
Research indicates that certain derivatives of 2-aminoquinazolin-4(3H)-one may enhance cognitive function and serve as dopamine agonists, which could be beneficial in treating neurological disorders such as Parkinson's disease .
Cardiovascular Benefits
The compound has also been explored for its antihypertensive properties, suggesting a role in managing blood pressure and related cardiovascular conditions .
Synthetic Approaches
Synthetic Methods : The synthesis of 2-amino-8-hydroxyquinazolin-4(3H)-one can be achieved through various methods including amidation processes and cyclization reactions involving different starting materials, which allow for the generation of a wide range of derivatives with tailored biological activities .
Table 1: Overview of Synthetic Methods
SARS-CoV-2 Inhibition
A study conducted on synthesized derivatives revealed that compounds such as 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one exhibited significant antiviral properties with minimal cytotoxicity, making them strong candidates for further development as antiviral agents .
Anticancer Efficacy
In vitro studies demonstrated that specific derivatives showed substantial cytotoxicity against breast cancer cells with IC50 values indicating effectiveness at low concentrations, which highlights their potential utility in cancer treatment protocols .
Mechanism of Action
The mechanism of action of 2-Amino-8-hydroxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Observations :
- Molecular Mass : The target compound has a lower mass than bulkier derivatives (e.g., ), which may influence pharmacokinetic properties.
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Melting Point (°C) | IR Peaks (cm⁻¹) | pKa (Predicted) |
|---|---|---|---|
| 2-Amino-8-hydroxyquinazolin-4(3H)-one* | N/A | ~1630–1610 (C=O/Ar)‡ | ~8–10§ |
| 2-Amino-8-methylquinazolin-4(3H)-one | Not reported | Not reported | ~13.92¶ |
| 8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one | 175 | 1631.68, 1610.34 | Not reported |
*Inferred; ‡Based on (C=O stretch in quinazolinones typically ~1630–1610 cm⁻¹). §Estimated due to hydroxyl group acidity. ¶From , adjusted for substituent differences.
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
